Oxiranpseudoglucose
Description
Oxiranpseudoglucose is a synthetic carbohydrate derivative characterized by its oxirane (epoxide) ring fused to a pseudosugar backbone. Its unique stereochemistry and reactivity stem from the strained epoxide ring, which facilitates nucleophilic attack, making it a valuable intermediate in glycosylation reactions .
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1S,2S,3R,4S,6R)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 |
InChI Key |
BDIDRHMZXLEMIZ-CXNFULCWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@]2([C@@H]1O2)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C2(C1O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranpseudoglucose typically involves the reaction of glucose derivatives with epoxidizing agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired oxepane ring structure .
Industrial Production Methods
Industrial production of oxiranpseudoglucose may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Oxiranpseudoglucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert oxiranpseudoglucose into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxepane derivatives, while reduction can produce various reduced forms of oxiranpseudoglucose .
Scientific Research Applications
Oxiranpseudoglucose has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of oxiranpseudoglucose involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as cyclomaltodextrin glucanotransferase, affecting their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Oxiranpseudoglucose and three analogous compounds: Epoxycyclohexane , Pseudosugar-aziridine , and Glucose-6-epoxide .
Key Findings :
- Epoxycyclohexane lacks the pseudosugar moiety, rendering it biologically inert compared to Oxiranpseudoglucose .
- Glucose-6-epoxide shares the oxirane group but retains a natural glucose backbone, limiting its stability under physiological conditions due to hydrolysis .
Spectral and Crystallographic Data
While X-ray crystallographic data for Oxiranpseudoglucose is absent in the provided evidence, analogous compounds (e.g., Compound 2o , 4c ) reveal that pseudosugar derivatives often adopt chair or boat conformations with distinct dihedral angles (e.g., 2o: C1-C2-O-C3 = 112.5°) . NMR spectral data for similar epoxides (e.g., ¹H-NMR δ 3.2–3.8 ppm for oxirane protons) suggest that Oxiranpseudoglucose would display characteristic shifts in this range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
